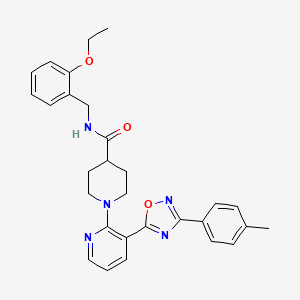

N-(2-ethoxybenzyl)-1-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide

Beschreibung

This compound is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core fused to a pyridine ring, with a piperidine-carboxamide scaffold and a 2-ethoxybenzyl substituent.

Eigenschaften

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N5O3/c1-3-36-25-9-5-4-7-23(25)19-31-28(35)22-14-17-34(18-15-22)27-24(8-6-16-30-27)29-32-26(33-37-29)21-12-10-20(2)11-13-21/h4-13,16,22H,3,14-15,17-19H2,1-2H3,(H,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFYYECLQNPKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-ethoxybenzyl)-1-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Piperidine ring : Known for its presence in various pharmacologically active compounds.

- Oxadiazole moiety : Associated with diverse biological activities including antimicrobial and anticancer effects.

- Pyridine ring : Often contributes to the interaction with biological targets like receptors and enzymes.

1. Cholinesterase Inhibition

Research indicates that compounds containing oxadiazole and piperidine moieties exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Table 1: Inhibition Potency Against Cholinesterases

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| N-(2-ethoxybenzyl)-1-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide | TBD | TBD |

| Reference Compound A | 0.052 ± 0.010 | 1.085 ± 0.035 |

| Reference Compound B | 0.907 ± 0.011 | TBD |

Note: TBD = To Be Determined based on further studies.

2. Neuroprotective Effects

The presence of the piperidine moiety in similar compounds has been linked to neuroprotective effects, suggesting that N-(2-ethoxybenzyl)-1-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide may also exhibit such properties. In vitro studies show that derivatives with piperidine rings can protect neuronal cells from apoptosis induced by oxidative stress.

3. Antimicrobial Activity

Compounds with oxadiazole structures are noted for their antimicrobial properties. Preliminary studies suggest that N-(2-ethoxybenzyl)-1-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide may possess antibacterial and antifungal activities, although specific data on this compound is still pending.

Study 1: Cholinesterase Inhibition Assay

In a study evaluating the cholinesterase inhibitory potential of various oxadiazole derivatives, the compound was tested alongside known inhibitors using Ellman's colorimetric method. The results indicated a promising profile for cholinesterase inhibition.

Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the oxadiazole and piperidine rings significantly affect biological activity. Substituents on the phenyl ring were found to enhance or diminish activity against AChE and BChE.

Table 2: Structure–Activity Relationship Summary

| Substituent | Effect on AChE Activity | Effect on BChE Activity |

|---|---|---|

| -NO2 | Moderate | Poor |

| -OH | Good | Moderate |

| -CF3 | Poor | Good |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other oxadiazole- and piperidine-based molecules. Key comparisons include:

Key Findings:

M136-0710’s pyridinyl substituent introduces polarity, which may reduce bioavailability compared to the target compound’s 2-ethoxybenzyl group .

Toxicity and Safety Profiles: HTS012356 exhibits acute oral toxicity (LD₅₀ > 2000 mg/kg) and skin/eye irritation, common in oxadiazole derivatives due to reactive nitrogen-oxygen bonds . Similar hazards may apply to the target compound.

Synthetic Challenges: The oxadiazole ring in the target compound likely requires selective cyclization, akin to methods described for triazine derivatives (e.g., controlled hydrazinolysis or thiourea reactions) . Steric hindrance from the 2-ethoxybenzyl group may complicate coupling reactions, a challenge also observed in pyrazole-fused tetrazine syntheses .

Potential Applications: Piperidine-carboxamide scaffolds are prevalent in kinase inhibitors (e.g., PI3K/mTOR targets), while oxadiazoles are known for antimicrobial and anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.